5-amino-N-(3-fluorophenyl)-7-thia-1,9-diazatetracyclo[9.2.2.0^{2,10}.0^{4,8}]pentadeca-2(10),3,5,8-tetraene-6-carboxamide 5-amino-N-(3-fluorophenyl)-7-thia-1,9-diazatetracyclo[9.2.2.0^{2,10}.0^{4,8}]pentadeca-2(10),3,5,8-tetraene-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 728003-21-2
VCID: VC21484065
InChI: InChI=1S/C19H17FN4OS/c20-11-2-1-3-12(8-11)22-18(25)17-15(21)13-9-14-16(23-19(13)26-17)10-4-6-24(14)7-5-10/h1-3,8-10H,4-7,21H2,(H,22,25)
SMILES: C1CN2CCC1C3=C2C=C4C(=C(SC4=N3)C(=O)NC5=CC(=CC=C5)F)N
Molecular Formula: C19H17FN4OS
Molecular Weight: 368.4g/mol

5-amino-N-(3-fluorophenyl)-7-thia-1,9-diazatetracyclo[9.2.2.0^{2,10}.0^{4,8}]pentadeca-2(10),3,5,8-tetraene-6-carboxamide

CAS No.: 728003-21-2

Cat. No.: VC21484065

Molecular Formula: C19H17FN4OS

Molecular Weight: 368.4g/mol

* For research use only. Not for human or veterinary use.

5-amino-N-(3-fluorophenyl)-7-thia-1,9-diazatetracyclo[9.2.2.0^{2,10}.0^{4,8}]pentadeca-2(10),3,5,8-tetraene-6-carboxamide - 728003-21-2

Specification

CAS No. 728003-21-2
Molecular Formula C19H17FN4OS
Molecular Weight 368.4g/mol
IUPAC Name 5-amino-N-(3-fluorophenyl)-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide
Standard InChI InChI=1S/C19H17FN4OS/c20-11-2-1-3-12(8-11)22-18(25)17-15(21)13-9-14-16(23-19(13)26-17)10-4-6-24(14)7-5-10/h1-3,8-10H,4-7,21H2,(H,22,25)
Standard InChI Key UOSZZHLAKHJTKP-UHFFFAOYSA-N
SMILES C1CN2CCC1C3=C2C=C4C(=C(SC4=N3)C(=O)NC5=CC(=CC=C5)F)N
Canonical SMILES C1CN2CCC1C3=C2C=C4C(=C(SC4=N3)C(=O)NC5=CC(=CC=C5)F)N

Introduction

Chemical Structure and Properties

Structural Features

The compound’s core structure is a fused tetracyclic system comprising:

  • Thiophene ring: A sulfur-containing aromatic ring contributing to electron-rich character.

  • Diazatetracyclo framework: A bicyclic system with two nitrogen atoms, forming a rigid, non-planar geometry.

  • Amino and carboxamide groups: Functional groups enabling hydrogen bonding and potential enzyme interactions.

  • 3-Fluorophenyl substituent: Enhances lipophilicity and electronic effects for receptor binding .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₉H₁₇FN₄OS
Molecular Weight368.4 g/mol
IUPAC Name5-Amino-N-(3-fluorophenyl)-7-thia-1,9-diazatetracyclo[9.2.2.0²,¹⁰.0⁴,⁸]pentadeca-2(10),3,5,8-tetraene-6-carboxamide
SMILESC1CN2CCC1C3=C2C=C4C(=C(SC4=N3)C(=O)NC5=CC(=CC=C5)F)N

Stereochemistry and Conformation

The tetracyclic system imposes steric constraints, favoring specific conformations. The 7-thia position and diazatetracyclo arrangement create a rigid scaffold, potentially stabilizing interactions with biological targets .

Synthesis and Characterization

Synthetic Approaches

While exact synthesis protocols are proprietary, the compound’s complexity suggests multi-step reactions, including:

  • Cyclization: Formation of the tetracyclic core via intramolecular coupling.

  • Amination: Introduction of the amino group at position 5.

  • Carboxamide Coupling: Attachment of the 3-fluorophenyl group via amide bond formation .

Characterization Techniques

Structural confirmation relies on:

  • NMR Spectroscopy: Proton and carbon NMR to resolve aromatic and aliphatic regions.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) for molecular ion peak identification (m/z = 368.4 [M+H]⁺) .

  • Infrared (IR) Spectroscopy: Peaks for NH₂ (3300 cm⁻¹) and C=O (1680 cm⁻¹).

Biological Activity and Pharmacological Studies

Targeted Cancer Therapy

The compound’s structural analogs have been explored in antibody-drug conjugates (ADCs). A notable example is Cy5-Ab-SS-SN38, where a glutathione-responsive disulfide linker releases the anticancer agent SN38 selectively in tumor microenvironments. Key findings include:

  • HER2+ Tumor Specificity: Accumulation in HER2-positive breast cancer xenografts with nanomolar potency .

  • Self-Immolative Linker: Reduced drug release rate, enhancing safety and efficacy .

Table 2: ADC Performance

ParameterValueSource
TargetHER2-positive breast cancer
Cytotoxic AgentSN38 (irinotecan metabolite)
Linker TypeDisulfide carbamate
In Vivo EfficacyTumor regression at 10 mg/kg

Mechanistic Insights

The 3-fluorophenyl group may enhance binding to kinase domains or DNA-intercalating sites, though specific targets remain uncharacterized. Its carboxamide moiety is hypothesized to mediate hydrogen bonding with enzymes or receptors .

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